

Evaluating Raubasine in Post-Stroke Rehabilitation: A Comparative Analysis

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Compound of Interest		
Compound Name:	Raubasine	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Raubasine**'s efficacy in post-stroke rehabilitation, contextualized with alternative therapies. The available clinical data primarily focuses on **Raubasine** in combination with Almitrine. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development in stroke recovery.

Executive Summary

Raubasine, an alkaloid with vasodilatory properties, has been investigated for its potential role in enhancing recovery following an ischemic stroke. The majority of clinical research has focused on a combination therapy of Raubasine and Almitrine, a respiratory stimulant. This combination aims to improve cerebral blood flow and oxygenation, thereby supporting the recovery of neurological function. Clinical studies suggest that the Almitrine-Raubasine combination may offer benefits in functional recovery compared to placebo. However, a notable gap in the literature is the lack of robust clinical trials evaluating Raubasine as a monotherapy for post-stroke rehabilitation, making it challenging to isolate its specific contribution to the observed effects. This guide presents the available evidence for the Almitrine-Raubasine combination and compares it with other pharmacological interventions for post-stroke recovery, including Cerebrolysin, Citicoline, and Fluoxetine.



Data Presentation: Comparative Efficacy in Post-Stroke Rehabilitation

The following tables summarize the quantitative outcomes from key clinical trials of Almitrine-**Raubasine** and comparator therapies.

Table 1: Efficacy of Almitrine-Raubasine in Post-Stroke Functional Recovery[1]

Outcome Measure	Almitrine- Raubasine Group	Placebo Group	p-value
Barthel Index (BI) - Change from Baseline at 1 Month	14.6 ± 13.8	3.3 ± 13.2	0.01
Barthel Index (BI) - Change from Baseline at 2 Months	19.3 ± 13.6	8.8 ± 14.0	0.02
Barthel Index (BI) - Change from Baseline at 3 Months	22.6 ± 14.7	10.7 ± 17.0	0.02
Neurological Functional Deficit Scores (NFDS) - Change from Baseline at 1 Month	3.6 ± 3.2	1.9 ± 3.5	0.034
% of Patients with Improved NFDS at 2 Months	97%	78%	0.013
% of Patients with Improved NFDS at 3 Months	100%	86%	0.023

Table 2: Comparative Efficacy of Alternative Therapies in Post-Stroke Rehabilitation



Therapy	Outcome Measure	Efficacy Finding
Cerebrolysin	NIHSS on Day 30/21	Superiority compared to placebo (MW 0.60, P < 0.0001, N = 1879)[2]
mRS at Day 90 (moderate to severe stroke)	Statistically significant improvement in favor of Cerebrolysin (MW 0.61, P = 0.0118, N = 314)[2]	
Citicoline	Full Recovery (Barthel Index ≥95) in patients with NIHSS ≥8	Citicoline: 33%, Placebo: 21% (P=0.05)[3][4]
Full Recovery (Barthel Index ≥95) in patients with NIHSS <8	No significant difference[3][4]	
Fluoxetine	Fugl-Meyer Motor Scale (FMMS) Improvement at Day 90	Fluoxetine: 34.0 points, Placebo: 24.3 points (p=0.003) [5]
Barthel Index	No significant difference (MD 12.11, 95%CI -0.71 to 24.92, P = 0.06)[6]	
modified Rankin Scale (mRS ≤ 2)	No significant difference (RR 1.00, 95%CI 0.88-1.15, P = 0.95)[6]	_

Experimental Protocols

Almitrine-Raubasine in Ischemic Stroke Rehabilitation[1]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
- Participants: 74 patients who had experienced an ischemic cerebrovascular accident, confirmed by CT scan, 4-6 weeks prior to inclusion.
- Intervention: Patients were randomly assigned to receive either two tablets of Almitrine Raubasine combination daily or a matching placebo for 3 months. A 2-week washout period



for other medications (except for antihypertensive and antidiabetic drugs) was implemented before the treatment phase.

 Assessments: Patients were evaluated monthly using the Barthel Index (BI) for activities of daily living, Neurological Functional Deficit Scores (NFDS), and the Hasagawa Dementia Scale (HDS).

Cerebrolysin in Early Post-Stroke Recovery (Metaanalysis)[2]

- Study Design: Meta-analysis of nine prospective, randomized, double-blind, placebocontrolled trials.
- Participants: 1879 patients with acute ischemic stroke.
- Intervention: Patients were treated with 30–50 ml of Cerebrolysin once daily for 10–21 days,
 with treatment initiated within 72 hours of stroke onset.
- Primary Outcome: Global neurological improvement assessed by the National Institutes of Health Stroke Scale (NIHSS) on day 30 or 21.

Citicoline in Acute Ischemic Stroke[3][4]

- Study Design: A 33-center, randomized, double-blind, efficacy trial.
- Participants: 394 patients with acute (within 24 hours) ischemic strokes in the middle cerebral artery territory with a National Institutes of Health Stroke Scale (NIHSS) score ≥5.
- Intervention: Patients received either 500 mg of oral Citicoline daily or a placebo for 6 weeks, followed by a 6-week post-treatment observation period.
- Primary Outcome: Functional outcome assessed by the Barthel Index.

Fluoxetine for Motor Recovery After Acute Ischemic Stroke (FLAME Trial)[5]

• Study Design: A double-blind, placebo-controlled trial conducted at nine stroke centers in France.



- Participants: 113 patients with ischemic stroke, hemiplegia or hemiparesis, and a Fugl-Meyer
 Motor Scale (FMMS) score of 55 or less.
- Intervention: Patients were randomly assigned to receive either 20 mg of fluoxetine orally once daily or a placebo for 3 months, starting 5-10 days after stroke onset. All patients also received physiotherapy.
- Primary Outcome: Change in the Fugl-Meyer Motor Scale (FMMS) score between day 0 and day 90.

Mandatory Visualization Signaling Pathways and Experimental Workflow

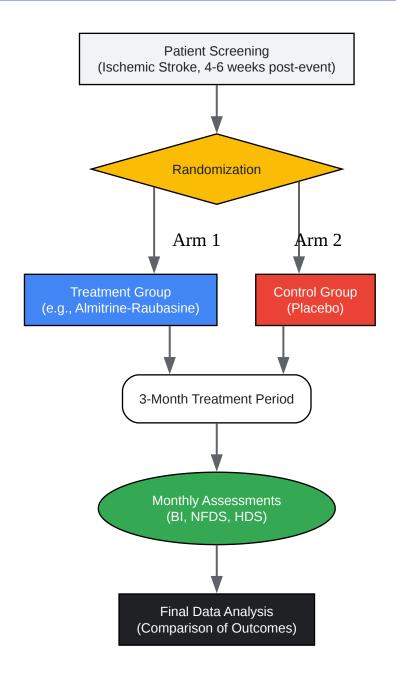
The following diagrams illustrate the proposed signaling pathway of **Raubasine** and a general experimental workflow for post-stroke rehabilitation studies.



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Caption: Proposed signaling pathway of **Raubasine** in post-stroke recovery.





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